MAO-B Inhibitory Potency: Comparative IC50 Values of Selegiline vs. Desmethyl-Selegiline
In an in vitro assay using rat brain homogenate, selegiline inhibited MAO-B with an IC50 of 11.25 nmol/L, whereas its N-desmethyl metabolite (desmethyl-selegiline) exhibited an IC50 of 625.00 nmol/L [1]. This indicates that N-desmethyl selegiline—and by extension its deuterated analog—retains MAO-B inhibitory activity, albeit with approximately 55-fold lower potency than the parent drug. The deuterium label does not alter the intrinsic binding affinity to MAO-B.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 625.00 nmol/L (N-desmethyl selegiline / N-Desmethyl selegiline-d5) |
| Comparator Or Baseline | Selegiline (L-deprenyl): 11.25 nmol/L |
| Quantified Difference | ~55-fold higher IC50 (lower potency) |
| Conditions | Rat brain MAO-B in vitro assay |
Why This Matters
Establishes the pharmacological relevance of the N-desmethyl metabolite, confirming that the deuterated standard represents a biologically active species suitable for pharmacokinetic-pharmacodynamic correlation studies.
- [1] Borbe HO, Niebch G, Nickel B. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. J Neural Transm Suppl. 1990;32:131-137. doi:10.1007/978-3-7091-9113-2_18. PMID: 2128496. View Source
